Cas no 85-84-7 (1-Phenylazo-2-naphthylamine)

1-Phenylazo-2-naphthylamine is an azo compound commonly utilized as an intermediate in organic synthesis and dye manufacturing. Its molecular structure, featuring both phenyl and naphthyl groups linked by an azo bridge, confers stability and reactivity, making it suitable for applications in colorant production. The compound exhibits strong chromophoric properties, contributing to vivid hues in derived dyes. Its synthesis is well-documented, allowing for consistent quality and reproducibility. Additionally, its compatibility with various coupling reactions enhances its utility in creating specialized dyes and pigments. Due to its defined chemical properties, 1-Phenylazo-2-naphthylamine is a reliable choice for research and industrial applications requiring precise azo-based intermediates.
1-Phenylazo-2-naphthylamine structure
1-Phenylazo-2-naphthylamine structure
Product Name:1-Phenylazo-2-naphthylamine
CAS No:85-84-7
MF:C16H13N3
MW:247.294523000717
CID:34361
Update Time:2026-05-14

1-Phenylazo-2-naphthylamine Chemical and Physical Properties

Names and Identifiers

    • Solvent Yellow 5
    • 1-(Phenylazo)naphthalen-2-amine
    • Yellow AB
    • 1-phenyldiazenylnaphthalen-2-amine
    • YELLOW AB, C.I. NO. 11380
    • 1-benzeneazo-2-amino-naphthalene
    • 1-phenylazo-[2]naphthylamine
    • 1-phenylazo-2-aminonaphthalene
    • 1-phenylazonaphthalen-2-amine
    • 1-phenylazo-naphthalen-2-ylamine
    • 2-amino-1-phenylazonaphthalene
    • C Yellow 3
    • C.I. Food Yellow 10
    • C.I. Solvent Yellow 5
    • Cerisol Yellow AB
    • Dolkwal Yellow AB
    • Grasal Yellow
    • Jaune AB
    • Yellow No. 2
    • 1-Phenylazo-2-naphthylamine
    • Inchi: InChI=1S/C16H13N3/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H,17H2/b19-18+
    • InChI Key: KLCDQSGLLRINHY-VHEBQXMUSA-N
    • SMILES: C1C=CC(/N=N/C2=C(N)C=CC3=CC=CC=C23)=CC=1

Computed Properties

  • Exact Mass: 247.11100
  • Monoisotopic Mass: 247.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.7A^2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.1633 (rough estimate)
  • Melting Point: 102-104°
  • Boiling Point: 380.33°C (rough estimate)
  • Flash Point: 230.811°C
  • Refractive Index: 1.6470 (estimate)
  • PSA: 50.74000
  • LogP: 5.41860

1-Phenylazo-2-naphthylamine Customs Data

  • HS CODE:2927000090
  • Customs Data:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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1-Phenylazo-2-naphthylamine Suppliers

Amadis Chemical Company Limited
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(CAS:85-84-7)1-Phenylazo-2-naphthylamine
Order Number:A1237530
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:50
Price ($):326/1138
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Additional information on 1-Phenylazo-2-naphthylamine

Introduction to 1-Phenylazo-2-naphthylamine (CAS No. 85-84-7)

1-Phenylazo-2-naphthylamine, with the chemical formula C16H12N2, is a well-documented organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aromatic amine, identified by its CAS number 85-84-7, is characterized by its phenylazo and naphthylamine functional groups, which contribute to its unique chemical properties and reactivity. The compound’s molecular structure, featuring a phenyl ring connected to an azo group and a naphthylamine moiety, makes it a versatile intermediate in synthetic chemistry and a subject of interest for various applications.

The 1-Phenylazo-2-naphthylamine molecule exhibits notable photophysical properties, making it valuable in the development of dyes, pigments, and photoactive materials. Its ability to absorb and emit light in the visible spectrum has been explored in optoelectronic applications, including organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have highlighted its potential in creating stable, high-performance emissive layers due to its rigid aromatic core and efficient energy transfer capabilities.

In pharmaceutical research, 1-Phenylazo-2-naphthylamine has been investigated for its biological activity. The compound’s aromatic structure and electron-rich system suggest interactions with biological targets such as enzymes and receptors. Preliminary studies have indicated that derivatives of this molecule may exhibit properties relevant to anti-inflammatory or antimicrobial applications. Researchers are particularly interested in modulating the phenylazo group to enhance binding affinity and selectivity for therapeutic targets.

The synthesis of 1-Phenylazo-2-naphthylamine typically involves azo coupling reactions between phenol derivatives and naphthylamine compounds under controlled conditions. Advances in synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in downstream applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups at specific positions on the aromatic ring, allowing for further derivatization and customization.

The compound’s stability under various environmental conditions has been a focus of recent research. Studies have demonstrated that 1-Phenylazo-2-naphthylamine retains its structural integrity under UV light exposure, making it suitable for long-term applications in outdoor optoelectronic devices. Additionally, its solubility profile in common organic solvents has been optimized for formulation into paints, coatings, and specialty chemicals. These properties have positioned it as a promising candidate for industrial-scale production.

From an environmental perspective, the biodegradability of 1-Phenylazo-2-naphthylamine has been assessed to ensure compliance with regulatory standards. While the compound’s aromatic nature suggests some persistence in natural systems, modifications to its structure can enhance its degradation rate. Researchers are exploring green chemistry approaches to develop environmentally friendly derivatives that maintain functionality while reducing ecological impact.

The role of 1-Phenylazo-2-naphthylamine in material science continues to expand. Its incorporation into polymers has led to the development of conductive films with applications in flexible electronics. The compound’s ability to form stable complexes with metal ions has also been exploited in catalysis and sensing technologies. These innovations underscore the versatility of this molecule across multiple scientific disciplines.

In conclusion, 1-Phenylazo-2-naphthylamine (CAS No. 85-84-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and optoelectronics. Its unique structural features enable diverse applications, from drug development to advanced technological solutions. As research progresses, further insights into its properties and functionalities will continue to drive innovation in these fields.

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Amadis Chemical Company Limited
(CAS:85-84-7)1-Phenylazo-2-naphthylamine
A1237530
Purity:99%/99%
Quantity:1g/5g
Price ($):326/1138
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